molecular formula C8H8N4O2 B13272214 2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid

2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid

Cat. No.: B13272214
M. Wt: 192.17 g/mol
InChI Key: GXHDPPXDQRWHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid is a heterocyclic compound that features a triazolo-pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolo and pyridine rings imparts unique chemical properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid typically involves the cyclization of 2-aminopyridines with nitriles under oxidative conditions. One common method is the use of copper(I) bromide (CuBr) as a catalyst, which facilitates the addition and cyclization reactions . Another approach involves the use of microwave irradiation to promote the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the triazolo-pyridine core .

Industrial Production Methods

Industrial production of this compound may leverage scalable microwave-assisted synthesis due to its efficiency and eco-friendliness. This method allows for the rapid formation of the desired product with good yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolo-pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazolo-pyridines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid

InChI

InChI=1S/C8H8N4O2/c9-8-10-7-5(4-6(13)14)2-1-3-12(7)11-8/h1-3H,4H2,(H2,9,11)(H,13,14)

InChI Key

GXHDPPXDQRWHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.